Dodecyl Icosanoate
Overview
Description
Dodecyl Icosanoate, also known as Dodecyl Arachidate, is a long-chain fatty acid ester. It is commonly used in various industries, including pharmaceuticals, cosmetics, and food. This compound is a colorless, odorless, and tasteless liquid that is soluble in organic solvents. Its molecular formula is C32H64O2, and it has a molecular weight of 480.85 g/mol .
Scientific Research Applications
Dodecyl Icosanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Employed in the formulation of lipid-based drug delivery systems and as a component in cell culture media.
Medicine: Investigated for its potential use in topical formulations due to its emollient properties.
Industry: Utilized in the production of cosmetics, such as moisturizers and conditioners, due to its skin-conditioning properties
Safety and Hazards
Mechanism of Action
Target of Action
Dodecyl Icosanoate, also known as Dodecyl Arachidate, is a biochemical reagent . It is used in life science related research . .
Mode of Action
It is known that it plays a role in the synthesis of fatty acids . It is involved in the condensation reaction of fatty acid synthesis by adding two carbons from malonyl-ACP . This initiates fatty acid synthesis and may therefore play a role in governing the total rate of fatty acid production .
Result of Action
Given its role in fatty acid synthesis , it can be inferred that it may influence cellular processes related to lipid metabolism.
Biochemical Analysis
Cellular Effects
Long-chain fatty acid esters can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that long-chain fatty acid esters can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyl Icosanoate can be synthesized through the esterification of dodecanol (a twelve-carbon alcohol) with icosanoic acid (a twenty-carbon fatty acid). The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
C12H25OH+C20H39COOH→C32H64O2+H2O
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and may employ catalysts such as p-toluenesulfonic acid or ion-exchange resins to enhance reaction efficiency. The reaction mixture is typically heated to temperatures between 150-200°C to facilitate ester formation and water removal .
Chemical Reactions Analysis
Types of Reactions: Dodecyl Icosanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into dodecanol and icosanoic acid.
Oxidation: The ester can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction of this compound can yield the corresponding alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Dodecanol and Icosanoic acid.
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Dodecanol and Icosanol.
Comparison with Similar Compounds
Sodium Dodecyl Sulfate: An anionic surfactant used in detergents and personal care products.
Dodecylbenzenesulfonic Acid: A surfactant used in industrial cleaning agents.
Comparison:
Uniqueness: Unlike sodium dodecyl sulfate and dodecylbenzenesulfonic acid, which are primarily used for their surfactant properties, Dodecyl Icosanoate is valued for its emollient and skin-conditioning properties. Its long alkyl chain and ester functional group make it particularly suitable for applications in cosmetics and pharmaceuticals, where it provides both functional and sensory benefits.
Properties
IUPAC Name |
dodecyl icosanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-24-26-28-30-32(33)34-31-29-27-25-23-14-12-10-8-6-4-2/h3-31H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFYHZLIDINABP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H64O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50410539 | |
Record name | Dodecyl Icosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50410539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42232-82-6 | |
Record name | Dodecyl Icosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50410539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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